2-(Methylamino)butan-1-ol

Catalog No.
S774515
CAS No.
27646-79-3
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)butan-1-ol

CAS Number

27646-79-3

Product Name

2-(Methylamino)butan-1-ol

IUPAC Name

2-(methylamino)butan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3

InChI Key

HSHIHFMFJLIQDN-UHFFFAOYSA-N

SMILES

CCC(CO)NC

Canonical SMILES

CCC(CO)NC

2-(Methylamino)butan-1-ol is an organic compound that belongs to the class of aliphatic primary amines. It is also known as 2-(methylamino)butanol, MBAA, and 2-amino-3-methyl-1-butanol. MBAA is widely used in research and industry for various purposes. This paper will provide an overview of 2-(methylamino)butan-1-ol, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.

2-(Methylamino)butan-1-ol is a primary amine that contains a methylamino group attached to the carbon atom of the butanol chain. It is a colorless liquid with a characteristic odor and a boiling point of 203°C. The molecular formula of MBAA is C5H13NO, and its molecular weight is 103.16 g/mol. MBAA is a chiral compound with two stereocenters, resulting in four possible stereoisomers.

MBAA has several physical and chemical properties that make it useful in research and industry. It is soluble in water, alcohol, and ether, but insoluble in nonpolar solvents like benzene and toluene. MBAA has a low vapor pressure and is relatively stable at room temperature. It is a weak base with a pKa of approximately 9.9. MBAA reacts with acids to form salts, which can be isolated and purified by crystallization.

MBAA can be synthesized by the reductive amination of butyraldehyde using methylamine as the reducing agent. The reaction typically involves the use of a catalyst, such as Raney nickel or platinum, and requires careful control of the reaction conditions to avoid side reactions. The resulting product is a racemic mixture of the two possible enantiomers. MBAA can be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Several analytical methods have been developed for the detection and quantification of MBAA in various matrices. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These techniques are highly sensitive and selective and can be used to determine MBAA concentrations as low as parts per billion (ppb).

MBAA has demonstrated various biological properties, including antibacterial, antifungal, antiviral, and antitumor effects. It has been shown to inhibit the growth of several bacterial strains, including E. coli and S. aureus, and to be effective against the fungal pathogens Candida albicans and Aspergillus fumigatus. MBAA has also been shown to have antiviral activity against the influenza virus and to induce cell death in cancer cells.

MBAA has a relatively low toxicity profile and is considered safe for use in research and industrial applications. However, it may cause irritation to the skin, eyes, and respiratory tract, and prolonged or repeated exposure may lead to adverse health effects. Therefore, appropriate safety measures, such as the use of personal protective equipment, should be taken when handling MBAA.

MBAA has several applications in scientific experiments, including its use as a chiral auxiliary in asymmetric synthesis, as a derivatizing agent for GC and HPLC analysis, and as a reagent for the preparation of various organic compounds.

Several research studies have been conducted on MBAA, focusing on its synthesis, characterization, biological properties, and applications in scientific experiments. These studies have provided valuable insights into the properties and potential uses of MBAA.

MBAA has the potential to be used in various fields of research and industry, including pharmaceuticals, agriculture, and food processing. Its antibacterial, antifungal, antiviral, and antitumor properties make it a promising candidate for the development of new drugs and therapies. MBAA can also be used as a preservative in the food industry and as a growth promoter in agriculture.

Despite its potential applications, MBAA has several limitations that need to be addressed, such as its low stability under acidic conditions and its limited solubility in nonpolar solvents. These limitations can be overcome by modifying the structure of MBAA or developing new synthetic methods for its production. Future research directions include the development of new methods for the synthesis and purification of MBAA, the investigation of its antibacterial and antiviral mechanisms, and the exploration of its potential uses in agriculture and food processing.
2-(Methylamino)butan-1-ol is a versatile organic compound with several physical, chemical, and biological properties that make it useful in research and industry. Its potential applications in various fields, including pharmaceuticals, agriculture, and food processing, make it a promising candidate for future exploration. By addressing its limitations and focusing on future research directions, MBAA can be further developed as a valuable tool in scientific experiments and as a potential source for the development of new drugs and therapies.

XLogP3

0.1

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27646-79-3

Wikipedia

2-(methylamino)-1-butanol

Dates

Modify: 2023-08-15

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